molecular formula C15H18F3N B1406819 7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 1425335-36-9

7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B1406819
CAS No.: 1425335-36-9
M. Wt: 269.3 g/mol
InChI Key: VEIHWZUVVXQSBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. Photoredox catalysis is one of the mechanisms by which the trifluoromethyl group is introduced, involving the generation of trifluoromethyl radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is unique due to its spirocyclic structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3N/c16-15(17,18)12-4-5-13-11(8-12)9-19-10-14(13)6-2-1-3-7-14/h4-5,8,19H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIHWZUVVXQSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC3=C2C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 2
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 3
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 4
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 5
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]
Reactant of Route 6
7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

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